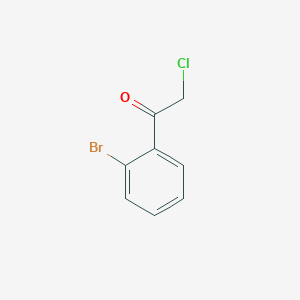

o-Bromo-2-chloro-acetophenone

Description

2-Bromo-2'-chloroacetophenone (CAS: 5000-66-8) is a halogenated acetophenone derivative with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly for constructing benzene-based compounds with medicinal properties . The compound is synthesized via bromination of o-chloroacetophenone using bromine in the presence of dibenzoyl peroxide as a catalyst . Industrially, it is available in high purity (≥95–99%) and is utilized in fine chemical manufacturing, custom synthesis, and active pharmaceutical ingredient (API) production .

Properties

Molecular Formula |

C8H6BrClO |

|---|---|

Molecular Weight |

233.49 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H6BrClO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5H2 |

InChI Key |

SHCPPNUKVMYGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

o-Bromo-2-chloro-acetophenone is primarily used as a reagent in organic synthesis. Its dual halogen functionality allows it to introduce bromine and chlorine moieties into various substrates, enhancing the reactivity of other compounds. It participates in:

- Substitution Reactions : Reacts with aliphatic primary amines in the presence of palladium catalysts to form isoindolinones.

- Addition Reactions : Engages in enantioselective addition reactions with phenylacetylene catalyzed by chiral camphorsulfonamide.

Pharmaceuticals

This compound serves as an intermediate in the production of various pharmaceuticals. Its halogenated structure is crucial for developing drugs with specific biological activities. For instance, it has been explored for its potential antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.

Agrochemicals

In agrochemical applications, this compound is involved in synthesizing pesticides and herbicides. Its reactive halogen substituents allow for the modification of biological activity, making it suitable for enhancing crop protection formulations.

Antimicrobial Studies

Recent research has highlighted the antimicrobial potential of halogenated acetophenones, including this compound. Studies have shown varying degrees of antibacterial activity against common pathogens:

| Bacterial Species | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 20 |

| Acinetobacter baumannii | 31 |

These results indicate that this compound could be effective against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity Assessment

A study focused on the antimicrobial effects of chlorinated compounds found that combinations of chlorinated phenols exhibited synergistic effects against bacterial strains. This suggests that this compound may enhance antibacterial efficacy when used in combination therapies.

Biocatalytic Reduction

Research involving Candida magnoliae demonstrated that this yeast could effectively reduce halogenated acetophenones, including this compound, to produce enantiomerically enriched compounds with significant conversion rates (up to 89%) under optimized conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Structure : Features a methoxy (-OCH₃) group at the para position of the benzene ring instead of chlorine.

- Properties : Molecular formula C₉H₉BrO₂ (MW: 245.07 g/mol). The electron-donating methoxy group reduces electrophilicity compared to the chloro-substituted analog.

- Applications : Primarily used as a laboratory or manufacturing intermediate under controlled conditions .

- Safety : Requires stringent handling due to skin/eye irritation risks; immediate medical intervention is advised upon exposure .

2-Bromo-2',4'-dichloroacetophenone (CAS: 2631-72-3)

- Structure : Contains two chlorine substituents at the 2' and 4' positions.

- Properties : Molecular formula C₈H₅BrCl₂O (MW: 267.94 g/mol). The additional chlorine enhances electrophilicity and reactivity in substitution reactions.

- Applications : Used in specialized syntheses, such as generating polyhalogenated aromatic compounds .

- Safety: Limited data, but likely requires precautions similar to other halogenated ketones.

2-Bromo-2',4'-difluoroacetophenone (CAS: 102429-07-2)

- Structure : Fluorine atoms replace chlorines at the 2' and 4' positions.

- Properties : Molecular formula C₈H₅BrF₂O (MW: 235.03 g/mol). Fluorine’s high electronegativity increases stability and alters solubility.

- Applications: Potential use in fluorinated drug candidates, though specific applications are less documented .

2-Bromoacetamido-5-chlorobenzophenone (CAS: N/A)

- Structure: Incorporates an acetamido (-NHCOCH₂Br) group and a chlorine atom on the benzophenone backbone.

- Properties: Molecular formula C₁₅H₁₀BrClNO₂ (MW: 367.61 g/mol). The acetamido group enables participation in amide-bond-forming reactions.

- Applications : Likely serves as a building block for complex heterocycles or peptide mimetics .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Large-Scale Industrial Synthesis

In a representative procedure, 1.5 mol (230.0 g) of o-chloroacetophenone is dispersed in 1,188 mL water at 20°C. Bromine (1.6 mol, 84.4 mL) is added dropwise over 30 minutes, followed by 15 minutes of stirring. The crude product is extracted with dichloromethane, washed with sodium carbonate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 346.3 g (99%) of pale yellow oily product.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Molar Ratio (Substrate:Br₂) | 1:1.07 |

| Reaction Time | 45 minutes |

| Solvent | Water |

| Yield | 99% |

This method avoids organic solvents during bromination, reducing environmental impact. However, handling liquid bromine requires strict safety protocols due to its corrosive and toxic nature.

Bromination Using Pyridine Hydrobromide Perbromide

For laboratory-scale synthesis, pyridine hydrobromide perbromide (C₅H₆Br₃N) serves as a stable brominating agent. This approach is preferred in academic settings for its controllability and reduced bromine vapor exposure.

Optimized Academic Protocol

A mixture of o-chloroacetophenone (5.0 mmol) and pyridine hydrobromide perbromide (5.5 mmol) in 20 mL acetic acid is refluxed at 90°C for 4–5 hours. Thin-layer chromatography (TLC) monitors reaction progress. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 80–95% product.

Performance Metrics:

| Metric | Value |

|---|---|

| Temperature | 90°C |

| Molar Ratio (Substrate:Agent) | 1:1.1 |

| Solvent | Acetic Acid |

| Typical Yield | 80–95% |

This method’s success hinges on the molar excess of brominating agent and prolonged reflux to ensure complete α-bromination. Acetic acid enhances reactivity by protonating the carbonyl oxygen, facilitating enol formation.

Multi-Step Synthesis via Diazotization and Sandmeyer Reaction

A patent-pending route (CN103755540A) employs diazotization and Sandmeyer reaction to construct the brominated-chlorinated backbone. This method is advantageous for introducing halogens at specific positions.

Stepwise Procedure

-

Diazotization :

m-Aminoacetophenone reacts with NaNO₂ and HBr at 0–10°C to form a diazonium salt. -

Sandmeyer Bromination :

The diazonium salt is treated with CuBr/HBr at 55–62°C, yielding m-bromoacetophenone. -

α-Chlorination :

m-Bromoacetophenone undergoes radical chlorination with N-chlorosuccinimide (NCS) and benzoyl peroxide in acetic acid, producing o-bromo-2-chloro-acetophenone in 85.9% yield.

Reaction Conditions Table:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HBr, 0–10°C | 96.3% |

| Sandmeyer Reaction | CuBr, HBr, 55–62°C | 96.3% |

| α-Chlorination | NCS, BPO, Acetic Acid, Reflux | 85.9% |

This route offers regioselectivity but involves hazardous intermediates (e.g., diazonium salts) and multiple purification steps.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Scale | Yield | Safety Concerns |

|---|---|---|---|

| Direct Bromination | Industrial | 99% | Br₂ handling |

| Pyridine Perbromide | Laboratory | 80–95% | Moderate toxicity |

| Diazotization Route | Pilot Plant | 85.9% | Diazonium instability |

Direct bromination is optimal for bulk production, while pyridine perbromide suits small-scale research. The diazotization method provides structural flexibility but demands advanced technical expertise.

Purity and Characterization

Commercial batches (e.g., Thermo Scientific, 95% purity) exhibit:

Purification via steam distillation (patent method) or recrystallization (academic protocol) ensures >99% purity for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Bromination Mechanism

The reaction proceeds via enol intermediate formation :

-

Acid-catalyzed tautomerization generates the enol.

-

Electrophilic bromine attacks the α-carbon.

-

Deprotonation restores the carbonyl group.

Side products like di-brominated analogs form if excess Br₂ is used. TLC or GC monitoring is critical to suppress over-bromination.

Radical Chlorination Dynamics

In the α-chlorination step, benzoyl peroxide initiates radical formation:

The chlorine radical abstracts an α-hydrogen, yielding the chlorinated product.

Industrial Applications and Process Optimization

Q & A

Basic Questions

Q. What are the recommended synthetic routes for o-Bromo-2-chloro-acetophenone, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of 2-chloroacetophenone. Brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) are effective. For example, NBS in CCl₄ under reflux with catalytic FeCl₃ achieves regioselective bromination at the ortho position . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Monitoring reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 4:1) is critical to minimize byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 4.8 ppm (CH₂Br), and δ 2.6 ppm (COCH₃) confirm substitution patterns. Splitting patterns differentiate ortho/para isomers .

- 13C NMR : Carbonyl resonance at ~195 ppm, aromatic carbons between 120–140 ppm, and CH₂Br at ~35 ppm .

- IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 249 (C₈H₅BrClO⁺) and fragment ions (e.g., m/z 170 for [C₇H₄ClO]⁺) validate the structure .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (corrosive properties noted in SDS) .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr) .

- Storage : Keep at 2–8°C in amber glass bottles to prevent photodegradation and moisture absorption .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The ortho-chloro group induces steric hindrance, slowing SN2 reactions, while the electron-withdrawing effect of the para-bromo group polarizes the carbonyl, enhancing electrophilicity. Comparative studies with meta-substituted analogs show 20–30% lower yields in SN2 reactions due to steric clashes, but higher reactivity in SN1 pathways (e.g., solvolysis in aqueous ethanol) . Kinetic studies (via HPLC) and DFT calculations (B3LYP/6-31G*) can quantify these effects .

Q. How can conflicting solubility data from different studies be systematically resolved?

- Methodological Answer : Discrepancies often arise from solvent purity, temperature variations, or polymorphic forms. Standardize measurements using USP methods:

- Gravimetric Analysis : Saturate solvent (e.g., DMSO, THF) at 25°C, filter, and evaporate to determine solubility (mg/mL).

- UV-Vis Calibration : Prepare a calibration curve (λmax ~270 nm) for concentration-dependent absorbance .

- DSC/TGA : Check for polymorph transitions or decomposition that may alter solubility .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O (3:1) at 80°C achieves >80% coupling efficiency with arylboronic acids.

- Base Selection : K₂CO₃ outperforms NaHCO₃ due to better solubility and milder conditions .

- Microwave Assistance : 10-minute reactions at 100°C reduce side reactions (e.g., dehalogenation) .

- Workup : Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (hexane:EtOAc 7:3) .

Data Contradiction Analysis

Q. Why do studies report varying melting points for this compound?

- Methodological Answer : Variations (e.g., 48–51°C vs. 52–54°C) stem from impurities or polymorphic forms. Recrystallize from n-hexane and characterize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.